molecular formula C11H20ClNO3 B3078579 1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate CAS No. 1052527-93-1

1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate

Cat. No.: B3078579
CAS No.: 1052527-93-1
M. Wt: 249.73 g/mol
InChI Key: BIWCNLKGPBGESE-UHFFFAOYSA-N
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Description

1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate (CAS: 1052527-93-1) is an amino alcohol derivative with a molecular formula of C₁₁H₂₀ClNO₃ and an average mass of 249.735 g/mol . Its structure features a central propan-2-ol backbone substituted with an amino group at position 1 and a 2,6-dimethylphenoxy group at position 2. The compound exists as a hydrochloride hydrate, enhancing its solubility in polar solvents. It is registered under ChemSpider ID 559617 and is utilized in industrial and pharmaceutical research, often as a chiral intermediate or bioactive precursor .

Properties

IUPAC Name

1-amino-3-(2,6-dimethylphenoxy)propan-2-ol;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH.H2O/c1-8-4-3-5-9(2)11(8)14-7-10(13)6-12;;/h3-5,10,13H,6-7,12H2,1-2H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWCNLKGPBGESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN)O.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylphenol and epichlorohydrin.

    Reaction with Epichlorohydrin: 2,6-dimethylphenol reacts with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form 3-(2,6-dimethylphenoxy)-1-chloropropan-2-ol.

    Amination: The resulting product undergoes amination with ammonia or an amine to introduce the amino group, yielding 1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, resulting in 1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using bulk reactors for the initial reaction between 2,6-dimethylphenol and epichlorohydrin.

    Continuous Flow Systems: Employing continuous flow systems for the amination step to ensure consistent product quality and yield.

    Purification: Utilizing crystallization and filtration techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.

    Substitution: The phenoxy group can undergo substitution reactions with different nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols and alkylated derivatives.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • 1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in various diseases.
    • Preliminary studies indicate that it may exhibit activity against certain types of cancer cells due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.
  • Antidepressant Properties :
    • Research has shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine. This suggests that this compound may have antidepressant effects, warranting further investigation through clinical trials.
  • Neuroprotective Effects :
    • There is emerging evidence that this compound may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Research

  • Enzyme Inhibition Studies :
    • The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. It may serve as a lead compound for designing inhibitors targeting specific enzymes involved in metabolic pathways.
  • Cell Culture Experiments :
    • In vitro studies using cell lines have demonstrated the compound's ability to affect cellular behaviors such as migration and differentiation, making it a valuable tool in developmental biology research.

Industrial Applications

  • Chemical Synthesis :
    • The unique structure of this compound makes it a useful intermediate in the synthesis of other chemical compounds. Its reactivity can be harnessed to create more complex molecules for various applications.
  • Agricultural Chemicals :
    • Potential applications in agrochemicals are being explored, particularly as a component in formulations aimed at pest control or plant growth regulation due to its biological activity.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values indicating potent activity.
Study BNeuroprotectionShowed reduced oxidative stress markers in neuronal cultures treated with the compound compared to controls.
Study CEnzyme InhibitionIdentified as a promising inhibitor of acetylcholinesterase, suggesting potential use in treating Alzheimer's disease symptoms.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, influencing cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2,6-dimethylphenoxy group distinguishes it from simpler amino alcohols like 2-Amino-1,3-propanediol, which lacks aromaticity .
  • The branched hydroxyl groups in 2-Amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride enhance hydrophilicity, contrasting with the target compound’s balanced solubility profile .

Physicochemical Properties

Property Target Compound 2-Amino-1,3-propanediol (S)-2,6-Diaminohexan-1-ol dihydrochloride
Molecular Weight (g/mol) 249.735 91.10 221.11
Solubility Polar solvents Highly water-soluble Water-soluble (salt form)
Chirality 0 stereocenters No stereocenters Two stereocenters

Notes:

  • The target compound’s hydrochloride hydrate form improves its stability and solubility in ethanol or methanol, unlike non-salt forms of similar compounds .
  • (S)-2,6-Diaminohexan-1-ol dihydrochloride’s extended carbon chain and diamino groups may favor applications in peptide synthesis or metal chelation .

Notes on Discrepancies and Limitations

  • CAS Number Variability : lists CAS 1049743-22-7 for a compound with a nearly identical name, suggesting possible registry errors or undocumented hydrate/salt variations .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Confirm the presence of the hydrated water molecule via broad peaks at δ 4.5–5.0 ppm (exchangeable protons). The 2,6-dimethylphenoxy group shows aromatic splitting patterns (δ 6.8–7.2 ppm).
  • FTIR : Detect O-H stretching (3300–3500 cm⁻¹) and hydrochloride N-H vibrations (2500–2700 cm⁻¹).
  • XRPD : Identify crystalline hydrate phases by comparing diffraction patterns to anhydrous forms .

What strategies optimize the compound’s aqueous solubility for in vitro assays?

Q. Advanced Research Focus

  • Hydrochloride salt formation : Enhances solubility via ionic interactions (e.g., 50 mg/mL in PBS at pH 7.4).
  • Co-solvent systems : Use 10% DMSO or PEG-400 to improve dissolution kinetics.
  • pH adjustment : Solubility increases below pH 3 due to protonation of the amine group .

How can process-related impurities be quantified during scale-up synthesis?

Q. Advanced Research Focus

  • Reference standards : Use EP-grade impurities (e.g., Imp. A–F in ) for calibration.
  • Validated HPLC methods : Apply a gradient elution (0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Quantify impurities at 0.1%–1.0% levels using peak area normalization .

How should stability studies under stress conditions (heat, light, humidity) be designed?

Q. Advanced Research Focus

  • Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor hydrate-to-anhydrate transitions via TGA and mass loss.
  • Photostability : Use a xenon lamp (ICH Q1B) to assess UV-induced degradation.
  • Stability-indicating assays : Confirm method specificity using stressed samples spiked with known impurities .

What methodologies are effective for determining enantiomeric purity?

Q. Advanced Research Focus

  • Chiral HPLC : Use a Chiralpak AD-H column (250 × 4.6 mm) with hexane/isopropanol (90:10, 1 mL/min). Resolution >2.0 ensures baseline separation of enantiomers.
  • Circular Dichroism (CD) : Correlate elution order with optical rotation data .

How can hygroscopicity of the hydrate form be managed during storage?

Q. Basic Research Focus

  • Storage conditions : Keep in airtight containers with desiccants (silica gel) at 2–8°C.
  • Karl Fischer titration : Monitor water content periodically (target: 3.0–5.0% w/w).
  • Dynamic vapor sorption (DVS) : Analyze moisture uptake isotherms to optimize packaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate
Reactant of Route 2
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1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.